Dihydrocelastryl diacetate is a chemical compound derived from the natural product celastrol, which exhibits a variety of biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in targeting specific cellular pathways and mechanisms involved in diseases.
Dihydrocelastryl diacetate is primarily sourced from the plant Tripterygium wilfordii, commonly known as Thunder God Vine, which is known for its traditional medicinal uses in Asian cultures. The compound itself is a derivative of celastrol, which is a triterpenoid extracted from this plant.
Dihydrocelastryl diacetate belongs to the class of compounds known as triterpenoids. Triterpenoids are characterized by their structure, which consists of six isoprene units, resulting in a wide range of biological activities. This compound is specifically noted for its antibacterial properties and potential use in therapeutic applications against various diseases.
The synthesis of dihydrocelastryl diacetate can be achieved through several methods, including chemical modification of celastrol. One common approach involves the acetylation of dihydrocelastrol, which can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Dihydrocelastryl diacetate has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is , indicating the presence of six oxygen atoms and a significant number of carbon and hydrogen atoms.
Dihydrocelastryl diacetate participates in various chemical reactions typical of triterpenoids, including hydrolysis, oxidation, and esterification.
The mechanism of action of dihydrocelastryl diacetate primarily involves its interaction with cellular pathways related to stress responses and apoptosis. It has been shown to stabilize certain proteins involved in these pathways, such as heat shock proteins.
Research indicates that dihydrocelastryl diacetate enhances the stability of proteins like Ricin A chain, suggesting potential applications in therapeutic contexts where protein stabilization is beneficial .
Relevant data on its antibacterial activity shows an effective concentration against various pathogens, indicating its potential utility as an antimicrobial agent .
Dihydrocelastryl diacetate has several scientific uses:
Dihydrocelastryl diacetate originates from celastrol, a bioactive triterpenoid isolated from the root extracts of Tripterygium wilfordii Hook F., commonly known as Thunder God Vine or "Lei Gong Teng." This perennial vine, native to subtropical regions of China, Japan, and Korea, occupies a significant position in traditional Chinese medicine (TCM) systems. For centuries, decoctions and extracts of this plant have been employed empirically in treating inflammatory conditions, autoimmune disorders, and fever management, with documented use spanning back to the Ming Dynasty in the "Compendium of Materia Medica" (Ben Cao Gang Mu) [6] [10].
Table 1: Key Botanical and Ethnopharmacological Features of Celastrol's Source Plant
Attribute | Detail |
---|---|
Scientific Name | Tripterygium wilfordii Hook F. |
Common Names | Thunder God Vine, Lei Gong Teng |
Plant Part Used | Roots (Primary source of triterpenoids) |
Major Bioactive Class | Triterpenoids (Celastrol, Triptolide, etc.) |
Traditional Indications | Rheumatoid arthritis, edema, fever, autoimmune skin conditions |
Geographical Distribution | East Asia (China, Japan, Korea) |
The ethnopharmacological relevance of Tripterygium wilfordii extends beyond inflammation modulation. Traditional healers utilized preparations for managing microbial infections and topical lesions, suggesting an inherent antimicrobial potential now validated by modern scientific inquiry [6] [10]. The plant's complex phytochemical profile comprises over 100 bioactive diterpenoids, triterpenoids, and alkaloids, with celastrol (also termed tripterine) identified as a principal constituent responsible for much of its observed bioactivity. This extensive traditional usage provided the foundational rationale for isolating celastrol and exploring structural optimizations, including its conversion to dihydrocelastryl diacetate, to enhance therapeutic efficacy and physicochemical properties [6].
The structural transformation of celastrol into dihydrocelastryl diacetate involves two sequential chemical modifications: hydrogenation and acetylation. Native celastrol ($C{29}H{38}O_4$) possesses a distinctive quinone methide moiety within its pentacyclic framework, contributing to its potent bioactivity but also conferring inherent instability and reactivity. The initial synthetic step involves selective hydrogenation, saturating reactive double bonds, particularly within the quinone methide system, yielding dihydrocelastrol. This intermediate exhibits reduced redox activity compared to its parent compound [5] [9].
Subsequent acetylation targets the free hydroxyl groups of dihydrocelastrol. Treatment with acetic anhydride or acetyl chloride, typically under basic catalysis (e.g., pyridine) and reflux conditions, esterifies the phenolic and carboxylic acid functionalities. This yields dihydrocelastryl diacetate ($C{33}H{44}O_6$), characterized by the introduction of two acetyl groups (-OC(=O)CH₃). Purification is commonly achieved via column chromatography to isolate the diacetylated product [5] [9].
Table 2: Key Structural Modifications from Celastrol to Dihydrocelastryl Diacetate
Structural Feature | Celastrol | Dihydrocelastrol | Dihydrocelastryl Diacetate |
---|---|---|---|
Core Structure | Pentacyclic triterpenoid | Reduced quinone methide | Fully saturated core |
Functional Groups | Quinone methide, Carboxylic acid, Phenolic -OH | Alkene, Carboxylic acid, Phenolic -OH | Ester, Acetylated phenol |
Key Modification | - | Hydrogenation of quinone methide | Acetylation of hydroxyl groups |
Molecular Formula | C₂₉H₃₈O₄ | C₂₉H₄₀O₄ | C₃₃H₄₄O₆ |
Molecular Weight (g/mol) | 450.6 | 452.6 | 536.7 |
Primary Rationale | Native bioactive compound | Stabilize reactive moiety | Enhance lipophilicity & membrane permeability |
The strategic rationale behind acetylation is multifaceted:
These deliberate modifications aim to overcome pharmacokinetic limitations of celastrol while potentially amplifying or refining its pharmacodynamic interactions with key biological targets implicated in infection and oncogenesis [2] [5] [9].
Dihydrocelastryl diacetate has emerged as a significant compound in modern pharmacological research, demonstrating dual promise in combating multidrug-resistant pathogens and diverse malignancies. Its mechanisms diverge significantly from conventional therapeutics, offering novel strategies against evolving resistance.
Research highlights the potent anti-virulence activity of dihydrocelastryl diacetate against Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). Unlike bactericidal antibiotics, it disrupts critical virulence factors without imposing immediate lethal selective pressure, potentially reducing resistance development [3]:
Simultaneously, dihydrocelastryl diacetate exhibits potent antiproliferative and pro-apoptotic effects across various cancer models, functioning through targeted disruption of oncogenic signaling hubs:
Table 3: Summary of Key Molecular Targets and Mechanisms of Dihydrocelastryl Diacetate
Therapeutic Area | Key Molecular Target/Pathway | Observed Effect/Mechanism | Biological Consequence |
---|---|---|---|
Antimicrobial | Dehydrosqualene Synthase (CrtM) | Competitive/non-competitive inhibition; FPP accumulation | Loss of Staphyloxanthin; Increased ROS sensitivity |
agrA, sarA, ica operon, rbf | Transcriptional downregulation | Reduced biofilm formation & exopolysaccharide production | |
Bacterial Membrane Potential (ΔΨ) | Dissipation | Enhanced antibiotic uptake (e.g., tetracyclines) | |
Glutamate Decarboxylase (GAD) system | Suppression | Increased oxidative stress & ROS accumulation | |
Anticancer | mTORC1 | Inhibition; Reduced p-S6K, p-4E-BP1 | Suppressed protein translation & cell proliferation |
mTORC2 | Inhibition; Reduced p-Akt (Ser473) | Suppressed survival signaling & metabolic reprogramming | |
STAT3 | Inhibition; Reduced PSMB5 transcription | Synergy with proteasome inhibitors (e.g., bortezomib) | |
Hsp90 | Chaperone function disruption | Oncoprotein client degradation (e.g., AR, mutant kinases) | |
Bcl-2/Bax / Caspase cascade | Altered ratio favoring pro-apoptotic proteins; Caspase activation | Induction of intrinsic/extrinsic apoptosis |
The emergence of dihydrocelastryl diacetate in contemporary research underscores its value as a multi-targeted agent. Its ability to disrupt virulence in resistant pathogens and simultaneously target crucial survival and proliferation pathways in cancer cells positions it as a compelling candidate for further development as an anti-infective and antineoplastic agent [3] [4] [6].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0